Methyl 3-(2-aminoethyl)benzoate
Description
Contextualization of Benzoate (B1203000) Esters within Organic Synthesis and Medicinal Chemistry
Benzoate esters are a class of organic compounds derived from benzoic acid. nih.gov They are characterized by a benzene (B151609) ring attached to an ester functional group. bookfere.com This structural motif is prevalent in both natural and synthetic compounds and serves a pivotal role in organic chemistry. In organic synthesis, benzoate esters are valuable intermediates and building blocks. bookfere.comresearchgate.net They can be synthesized through various methods, most commonly via the Fischer esterification of benzoic acid with an alcohol in the presence of an acid catalyst. bookfere.comyoutube.com The ester group can undergo various chemical transformations, making it a versatile handle for constructing more complex molecules. organic-chemistry.org
In medicinal chemistry, the benzoate ester moiety is found in numerous biologically active compounds and pharmaceuticals. chemicalbook.comgoogle.com Their applications are diverse, ranging from flavorings in medications to active components in drug discovery. chemicalbook.com For instance, certain benzoate derivatives have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's. google.com The chemical properties of benzoate esters, such as their stability and reactivity, make them suitable for developing new therapeutic agents. researchgate.netatamanchemicals.com
Significance of Aminoethyl Moieties in Biologically Active Compounds
The aminoethyl group, specifically the phenethylamine (B48288) structure it is part of, is a crucial pharmacophore in many biologically active molecules. wikipedia.org A pharmacophore is a part of a molecular structure that is responsible for a particular biological or pharmacological interaction. The phenethylamine backbone is present in a wide range of compounds, including stimulants, antidepressants, and psychedelics. wikipedia.org
This moiety's significance stems from its ability to interact with biological targets such as receptors and enzymes. For example, compounds containing aminoethyl groups can act as neurotransmitters or modulate their activity in the central nervous system. wikipedia.org Furthermore, the incorporation of amino or aminoalkyl groups into larger molecules has been a strategy in developing topoisomerase I inhibitors for cancer therapy, where these groups can act as "DNA-targeting" moieties. nih.gov The presence of the aminoethyl group in Methyl 3-(2-aminoethyl)benzoate therefore suggests a potential for biological activity, making it an attractive starting point for the synthesis of new bioactive compounds.
Research Landscape and Potential of this compound and its Analogues
Current research on this compound primarily positions it as a chemical intermediate. scbt.comresearchgate.net It serves as a building block for creating more complex molecules with desired properties. For example, it is a precursor in the synthesis of Methyl 3-(2-amino-2-thioxoethyl) benzoate, a key intermediate for other compounds. researchgate.net
The potential of this compound is intrinsically linked to the diverse applications of its analogues and derivatives. Research into related benzoate derivatives has shown a wide range of biological activities. Studies on methyl benzoate derivatives have explored their role as inhibitors of the pentose (B10789219) phosphate (B84403) pathway, which is a target in diseases like cancer. nih.gov Other research has focused on the synthesis of various aminobenzoates and their potential applications. chemicalbook.comrsc.org Analogues, such as Methyl 3-[2-(methylamino)ethyl]benzoate HCl and Methyl 3-[2-[benzyl(methyl)amino]ethyl]benzoate, are also available for research, indicating a broader interest in this class of compounds. chemicalbook.comnih.gov The synthesis of a variety of benzoate derivatives with potential nerve growth factor-like activity further highlights the therapeutic potential of this structural class. google.com
Scope and Objectives of Current and Future Research on the Compound
The primary objective of current research involving this compound is its utilization in synthetic chemistry to generate novel molecules. scbt.com Researchers aim to leverage its dual functionality—the reactive ester and the nucleophilic amine—to construct a library of new compounds.
Future research will likely focus on several key areas:
Synthesis of Novel Derivatives: A major direction will be the systematic modification of the this compound scaffold. This involves reactions at the amino group and the ester, as well as modifications to the aromatic ring, to produce a diverse set of analogues.
Biological Screening: These newly synthesized compounds will be subjected to a wide range of biological assays. Given the known activities of related structures, screening efforts may target neurological disorders, cancer, and infectious diseases. For example, the structural similarity to phenethylamine suggests potential applications in neuroscience. wikipedia.org
Structure-Activity Relationship (SAR) Studies: A crucial objective will be to establish clear relationships between the chemical structure of the synthesized analogues and their biological activity. As seen in studies of similar compound classes, understanding how specific structural features influence activity is key to designing more potent and selective agents. nih.gov
Development of Research Tools: Beyond therapeutic applications, derivatives of this compound could be developed as molecular probes or tools to investigate biological pathways.
In essence, this compound serves as a valuable starting point for discovery-driven research, with the ultimate goal of identifying new lead compounds for drug development and expanding the toolbox of chemical biology.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C10H13NO2 |
| Molecular Weight | 179.22 g/mol scbt.com |
| CAS Number | 179003-00-0 scbt.com |
| Boiling Point | 293.8±23.0 °C at 760 mmHg chemsrc.com |
| Density | 1.1±0.1 g/cm³ chemsrc.com |
Physicochemical Properties of this compound Hydrochloride
| Property | Value |
| Molecular Formula | C10H14ClNO2 nih.gov |
| Molecular Weight | 215.67 g/mol nih.gov |
| CAS Number | 167846-36-8 nih.gov |
| IUPAC Name | This compound;hydrochloride nih.gov |
Synthetic Methodologies and Chemical Transformations of this compound
The synthesis of this compound, a compound of interest in medicinal chemistry and organic synthesis, can be approached through various strategic pathways. These methodologies focus on the efficient construction of the molecule and its precursors, employing techniques ranging from direct functionalization of the benzene ring to multi-step sequences involving the manipulation of various functional groups.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-(2-aminoethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-13-10(12)9-4-2-3-8(7-9)5-6-11/h2-4,7H,5-6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMXYETFVQPTTJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70441002 | |
| Record name | Methyl 3-(2-aminoethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70441002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179003-00-0 | |
| Record name | Methyl 3-(2-aminoethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70441002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Investigations and Biological Interactions of Methyl 3 2 Aminoethyl Benzoate
Elucidation of Molecular Mechanisms of Action for Methyl 3-(2-aminoethyl)benzoate and its Derivatives
The biological activity of a compound is intrinsically linked to its molecular interactions within a biological system. For this compound, its chemical structure, featuring a benzoate (B1203000) core, an aminoethyl side chain, and a methyl ester group, suggests several potential mechanisms of action.
Although specific molecular targets for this compound have not been definitively identified, the structural motifs present in the molecule provide clues to its potential interactions. For instance, a more complex derivative, METHYL 3-[2-(3,5-DIMETHYLPHENOXY)ACETAMIDO]-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE, is known to have a phenoxyacetamido group that can interact with enzymes or receptors, modulating their activity . This suggests that the core benzoate structure of this compound could serve as a scaffold for binding to biological macromolecules.
Furthermore, studies on a related compound, Methyl 3-amino-2-methylbenzoate, have indicated potent antitumor activity, with the potential for it to act as a DNA binding agent biosynth.com. This raises the possibility that this compound could also interact with nucleic acids or associated proteins, a hypothesis that warrants further investigation. The presence of the amino group is often crucial for such interactions.
Non-covalent interactions are fundamental to the binding of small molecules to biological targets. A study on the interaction of two methyl benzoate derivatives with bovine serum albumin (BSA) revealed that hydrogen bonding and van der Waals forces play a crucial role in their binding affinity mdpi.com. It is highly probable that this compound engages in similar interactions.
The primary amino group and the ester carbonyl oxygen of this compound are capable of acting as hydrogen bond acceptors and donors, respectively. These interactions are critical for the specific recognition and binding to the active sites of enzymes or receptor pockets. The aromatic ring can also participate in π-π stacking interactions with aromatic residues of proteins rsc.org.
A summary of potential non-covalent interactions involving this compound is presented in the table below.
| Type of Interaction | Potential Interacting Group on this compound | Potential Interacting Partner on Biological Target |
| Hydrogen Bonding | Amino group (-NH2), Ester carbonyl (C=O) | Amino acid residues (e.g., Ser, Thr, Asn, Gln), Nucleic acid bases |
| Electrostatic Interactions | Protonated amino group (-NH3+) | Negatively charged amino acid residues (e.g., Asp, Glu), Phosphate (B84403) backbone of DNA/RNA |
| Van der Waals Forces | Entire molecule | Hydrophobic pockets in proteins |
| π-π Stacking | Benzene (B151609) ring | Aromatic amino acid residues (e.g., Phe, Tyr, Trp) |
This table is generated based on the chemical structure of this compound and general principles of non-covalent interactions.
The potential for this compound to participate in cellular redox pathways is an area of interest. Polyphenolic compounds, which share the benzoic acid scaffold, are known to exhibit both antioxidant and pro-oxidant activities mdpi.com. This dual role often depends on the concentration of the compound and the specific cellular environment.
While direct evidence for this compound is lacking, it is plausible that the compound could influence redox homeostasis. The amino group could potentially be involved in scavenging reactive oxygen species (ROS). Conversely, interactions with metal ions could lead to pro-oxidant effects. For example, some phenolic compounds can reduce Fe³⁺ to Fe²⁺, which can then participate in the Fenton reaction to produce highly reactive hydroxyl radicals mdpi.com. Further studies are required to determine the precise role, if any, of this compound in cellular redox processes.
Structure-Activity Relationship (SAR) Studies on the Aminoethyl Side Chain and Benzoate Core
Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of a lead compound. Although direct SAR studies on this compound are scarce, we can draw valuable insights from research on analogous structures.
The biological activity of this compound can be modulated by introducing various substituents on the benzoate core or modifying the aminoethyl side chain.
A study on a series of 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-diones, which share the aminoethyl side chain, revealed that the primary amino group is critical for their activity as ERK1/2 inhibitors. Any modification of this group led to a loss of activity researchgate.net. This underscores the likely importance of the unsubstituted amino group in this compound for its biological function.
In another example, research on benzodiazepine (B76468) derivatives as inhibitors of the vitamin D receptor (VDR) interaction with coactivators showed that the position of an amino group was critical for inhibitory activity nih.gov. This highlights that not only the presence but also the position of the amino group on the aromatic ring can significantly impact biological effects.
The following table summarizes potential effects of substituents based on SAR studies of related compounds.
| Position of Substitution | Type of Substituent | Potential Effect on Activity | Rationale from Analogous Compounds |
| Amino Group | Alkylation, Acylation | Decrease or loss of activity | The primary amino group is often essential for key interactions with the target researchgate.net. |
| Benzoate Ring | Electron-withdrawing groups (e.g., -NO2, -Cl) | May enhance binding through increased electrostatic interactions. | Can modulate the acidity of the amino group and the electronic properties of the aromatic ring. |
| Benzoate Ring | Electron-donating groups (e.g., -OCH3, -CH3) | May enhance hydrophobic interactions and alter metabolic stability. | Can influence lipophilicity and binding to hydrophobic pockets. |
| Ester Group | Hydrolysis to carboxylic acid | May alter solubility and ability to cross cell membranes. | The corresponding carboxylic acid may have different biological targets and pharmacokinetic properties. |
This table is generated based on established principles of medicinal chemistry and SAR studies of compounds with similar functional groups.
Comparing the reactivity and binding affinity of this compound with its structural analogues can provide further insights into its mechanism of action. For instance, comparing the binding of ortho-, meta-, and para-isomers of aminoethylbenzoates to a specific target could reveal the optimal spatial arrangement for interaction.
A study on methyl benzoate derivatives binding to BSA demonstrated that subtle changes in the substitution pattern could affect the binding constants mdpi.com. It is therefore expected that the position of the aminoethyl group on the benzoate ring (ortho, meta, or para) will significantly influence the binding affinity and selectivity of this compound for its biological targets.
Further comparative studies could involve analogues where the ethyl linker is shortened or lengthened, or where the methyl ester is replaced with other alkyl esters. These modifications would alter the flexibility and lipophilicity of the molecule, likely impacting its biological activity.
Advanced Research Applications in Medicinal and Materials Science
Exploration of Methyl 3-(2-aminoethyl)benzoate and its Analogues as Potential Therapeutic Agents
The quest for novel therapeutic agents has led researchers to explore the biological activities of this compound and its derivatives. These studies have unveiled potential applications in antiviral, antibacterial, and anticancer research, as well as in the modulation of physiological processes.
The development of new antiviral agents is a critical area of medicinal chemistry. While research into HIV-1 maturation inhibitors has primarily focused on compounds like bevirimat, the underlying principles of inhibiting the final stages of viral particle assembly are being explored with a wide range of molecular scaffolds. researchgate.netnih.gov The investigation into analogues of this compound fits within this broader search for new antiviral compounds. For instance, a series of 2-amino-3-arylsulfonylthiophenes, which share some structural similarities with substituted benzoates, have been synthesized and evaluated for their potential as antiviral agents. nih.gov Some of these compounds demonstrated moderate and selective activity against HIV-1 in cell culture, highlighting the potential of this class of molecules in antiviral research. nih.gov
One notable compound from this research, 2-amino-3-(2-nitrophenylsulfonyl)thiophene, exhibited an EC50 of 3.8 µg/mL with a CC50 of over 100 µg/mL against HIV-1. nih.gov Furthermore, other derivatives in this family, such as certain 3-arylsulfonyl-2-(trifluoroacetamido)thiophenes and 2-acetamido-3-arylsulfonyl-5-nitrothiophenes, were found to be active against human cytomegalovirus (CMV) and varicella-zoster virus (VZV). nih.gov
| Compound Analogue Class | Target Virus | Observed Activity |
|---|---|---|
| 2-amino-3-arylsulfonylthiophenes | HIV-1 | Moderate and selective activity |
| 3-arylsulfonyl-2-(trifluoroacetamido)thiophenes | CMV and/or VZV | Considerably active (IC50 = 0.1-10 µg/mL) |
| 2-acetamido-3-arylsulfonyl-5-nitrothiophenes | CMV and/or VZV | Considerably active (IC50 = 0.1-10 µg/mL) |
The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of new anti-tuberculosis agents. nih.gov Research has shown that derivatives of benzoic acid, the parent structure of this compound, are a promising area of investigation. A study on a library of 64 derivatives, including esters and thioesters of benzoates, revealed that compounds with aromatic nitro substitution were particularly active against M. tuberculosis. nih.gov The 3,5-dinitro esters series was identified as the most active group of compounds in this study. nih.gov This suggests that the benzoate (B1203000) scaffold is a viable starting point for the development of new antimycobacterial drugs. nih.gov
Derivatives of methyl benzoate have been investigated for their potential to inhibit cancer progression by targeting metabolic pathways essential for cancer cell growth, such as the pentose (B10789219) phosphate (B84403) pathway (PPP). nih.gov A study focusing on methyl 4-aminobenzoate (B8803810) derivatives demonstrated their ability to inhibit key enzymes in the PPP, namely glucose-6-phosphate dehydrogenase (G6PD) and 6-phosphogluconate dehydrogenase (6PGD). nih.gov The IC50 values for these compounds ranged from 100.8 to 430.8 μM for G6PD and 206 to 693.2 μM for 6PGD. nih.gov
The aminoethyl side chain is also a key structural feature in other classes of compounds with antitumor activity. For example, in a series of 2-phenylquinoline (B181262) derivatives, the position of an (2-aminoethyl)aminomethyl group was found to be critical for their antitumor activity against HeLa cells, which correlated with their DNA-binding ability.
Furthermore, research on ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, a compound with structural similarities to benzoate derivatives, has led to the discovery of new agents that induce apoptosis in breast cancer cells. mdpi.com One of the synthesized derivatives demonstrated a significant reduction in cell viability and a decrease in solid tumor mass in in-vivo studies. mdpi.com
| Compound Class | Target | Key Findings |
|---|---|---|
| Methyl 4-aminobenzoate derivatives | Pentose Phosphate Pathway (G6PD, 6PGD) | Inhibition of key enzymes with IC50 values in the micromolar range. nih.gov |
| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives | Breast Cancer Cells (MCF-7) | Induction of apoptosis and reduction of tumor mass in vivo. mdpi.com |
Drug repurposing, the identification of new uses for existing drugs, is a valuable strategy in pharmaceutical research. While there are no specific studies on the repurposing of this compound itself, its structural characteristics suggest potential avenues for such exploration. The compound's basic structure is shared by various biologically active molecules, which could allow it to be considered for new therapeutic applications based on the activities of structurally related compounds.
The 2-aminoethyl moiety is a crucial pharmacophore in histamine (B1213489), a key mediator of allergic and inflammatory responses. This structural similarity has prompted research into related compounds as potential modulators of histamine receptors. Studies on substituted 4- and 5-(2-aminoethyl)thiazoles have shown that these compounds can act as histamine H2-receptor agonists. nih.gov One such compound, 2-Amino-5-(2-aminoethyl)-4-methylthiazole (Amthamine), was found to be a potent and selective full H2-receptor agonist. nih.gov This indicates that the 2-aminoethyl group, as present in this compound, is a key feature for interaction with histamine receptors, suggesting that its derivatives could be explored for similar activities.
A derivative of this compound, namely 3-(2-benzylmethylamino ethyl) benzoic acid methyl ester hydrochloride, has been investigated for its pharmacological effects and was identified as a novel agent with both spasmolytic and central nervous system (CNS) activity. This compound demonstrated effects on animal behavior and learning.
Utilization as Building Blocks in Protein Degrader Systems
Targeted protein degradation has emerged as a powerful therapeutic strategy, with Proteolysis Targeting Chimeras (PROTACs) at the forefront of this technology. nih.gov PROTACs are heterobifunctional molecules that consist of two ligands connected by a chemical linker. nih.gov One ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome. nih.gov
The linker component of a PROTAC is not merely a spacer but plays a critical role in the efficacy of the degrader molecule, influencing the formation and stability of the ternary complex between the POI and the E3 ligase. nih.gov Common linkers include alkyl chains and polyethylene (B3416737) glycol (PEG) chains.
Application in the Development of Novel Materials and Functional Systems
The unique combination of functional groups in this compound also lends itself to the synthesis of advanced materials with tailored properties.
The presence of a primary aromatic amine and an ester group allows for the integration of this compound into polymers and dyes through various chemical reactions.
Azo Dyes: Azo dyes, which account for a significant portion of commercially used colorants, are synthesized in a two-step reaction involving the diazotization of a primary aromatic amine, followed by coupling with an electron-rich aromatic compound. unb.canih.gov The primary amine of this compound can be converted to a diazonium salt, which can then be reacted with a suitable coupling partner to produce a wide array of azo dyes. unb.catarjomeplus.com The color of the resulting dye would be influenced by the electronic properties of the entire molecule, including the methyl ester group. unb.ca
Polymers: this compound can be used as a specialty monomer in the production of functional polymers. specialchem.comkowachemical.com The primary amine can react with monomers containing, for example, acyl chlorides, epoxides, or isocyanates to form polyamides, poly(amino-alcohols), or polyureas, respectively. Furthermore, the methyl ester group can undergo transesterification reactions to form polyesters. The incorporation of this monomer into a polymer backbone would introduce pendant functional groups that could be used for further modifications or to impart specific properties to the material, such as hydrophilicity or the ability to coordinate with metal ions. beilstein-journals.org
The chelation of metal ions is a critical process in various applications, including environmental remediation and analytical chemistry. nih.govethernet.edu.et The functional groups of this compound are well-suited for this purpose.
Polysiloxanes are polymers with a silicon-oxygen backbone that exhibit excellent thermal stability and flexibility. scirp.orggelest.com Their surfaces can be chemically modified to introduce functional groups capable of binding to specific analytes, such as metal ions. scirp.orgresearchgate.net this compound can be immobilized onto a polysiloxane backbone through the reaction of its primary amine with a suitable functional group on the polysiloxane, such as an epoxide or an alkyl halide. This creates a functionalized material with chelating sites for metal ion sequestration. researchgate.net
The efficiency of metal ion sequestration by a chelating agent depends on the nature of the donor atoms and the stability of the resulting metal complex. interchim.fr The immobilized this compound derivative would present both nitrogen (from the amine) and oxygen (from the carbonyl of the ester) donor atoms, making it an effective chelator for a range of divalent and trivalent metal ions. nih.govscience.gov
Studies on analogous polysiloxane systems functionalized with similar amino-aromatic ligands have demonstrated high efficiency in the uptake of various metal ions. researchgate.net The efficiency of these systems is often expressed as the percentage of metal ions removed from an aqueous solution.
Table 1: Representative Metal Ion Uptake Efficiency of a Polysiloxane-Immobilized Amino-Benzamide Ligand System
| Metal Ion | Efficiency of Uptake |
|---|---|
| Mn2+ | High |
| Fe3+ | High |
| Co2+ | High |
| Ni2+ | High |
| Cu2+ | High |
| Zn2+ | High |
Data is based on analogous systems and represents the potential efficiency. The exact values would depend on experimental conditions such as pH, contact time, and initial metal ion concentration. researchgate.net
The order of selectivity for metal ion binding is influenced by factors such as the ionic radius and the electronic configuration of the metal ion.
The chemical stability of the immobilized polysiloxane system is crucial for its reusability and long-term performance. This stability can be significantly influenced by the pH of the surrounding medium.
Degradation of the Polysiloxane Backbone: The siloxane (Si-O-Si) bonds that form the backbone of the polymer are susceptible to hydrolysis, particularly at acidic or alkaline pH. researchgate.netuni-osnabrueck.de At low pH, the hydrolysis is catalyzed by H+, while at high pH, it is initiated by OH-. This degradation can lead to the cleavage of the polymer chains and the loss of the immobilized ligand.
Stability of the Immobilized Ligand: The chelating ability of the immobilized this compound is also pH-dependent. At low pH, the primary amine group will be protonated to form an ammonium (B1175870) ion (-NH3+). nih.gov This protonation can lead to electrostatic repulsion of positively charged metal ions, thereby reducing the efficiency of metal ion sequestration. nih.gov Conversely, at very high pH, the stability of the ester group may be compromised due to base-catalyzed hydrolysis. Therefore, the optimal pH for metal ion sequestration is a compromise between maximizing the chelating ability of the ligand and minimizing the degradation of the polysiloxane support.
Contemporary Analytical and Characterization Methodologies for Methyl 3 2 Aminoethyl Benzoate Research
Spectroscopic Techniques for Comprehensive Structural Elucidation and Purity Verification
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the precise structure of Methyl 3-(2-aminoethyl)benzoate by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei. While specific experimental spectra for this compound are not widely published, the expected chemical shifts and multiplicities can be predicted based on its structure and data from analogous compounds.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethyl side-chain protons, and the methyl ester protons. The protons on the benzene (B151609) ring would appear as complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The two methylene (B1212753) groups of the ethylamino side chain would present as two triplets, and the methyl protons of the ester group would be a sharp singlet, typically around δ 3.9 ppm.
¹³C NMR: The carbon NMR spectrum provides a count of the unique carbon atoms in the molecule. Key signals would include the carbonyl carbon of the ester group (around δ 167 ppm), aromatic carbons (δ 120-140 ppm), the methyl ester carbon (around δ 52 ppm), and the two aliphatic carbons of the ethyl chain.
Predicted NMR Data for this compound
| Atom Type | Predicted ¹H NMR Data | Predicted ¹³C NMR Data |
|---|---|---|
| Aromatic CH | ~7.2-7.9 ppm (multiplets) | ~128-134 ppm |
| Aromatic C-COOCH₃ | - | ~130 ppm |
| Aromatic C-CH₂CH₂NH₂ | - | ~138 ppm |
| Ester C=O | - | ~167 ppm |
| Ester O-CH₃ | ~3.9 ppm (singlet) | ~52 ppm |
| Ar-CH₂- | ~2.9 ppm (triplet) | ~39 ppm |
| -CH₂-NH₂ | ~3.1 ppm (triplet) | ~42 ppm |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy identifies the functional groups within this compound by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum would exhibit characteristic absorption bands confirming the presence of the amine, ester, and aromatic components.
Key expected vibrational frequencies include a strong, sharp absorption for the ester carbonyl (C=O) stretch, typically around 1720-1740 cm⁻¹. The primary amine (N-H) stretching would appear as a medium-intensity, two-pronged peak in the 3300-3500 cm⁻¹ region. C-O stretching of the ester group would be visible in the 1000-1300 cm⁻¹ range. Aromatic C-H stretching bands are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl and methyl groups would appear just below 3000 cm⁻¹.
Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Primary Amine | N-H Stretch | 3300 - 3500 | Medium (double peak) |
| Aromatic CH | C-H Stretch | 3000 - 3100 | Medium to Weak |
| Alkyl CH | C-H Stretch | 2850 - 2960 | Medium |
| Ester Carbonyl | C=O Stretch | 1720 - 1740 | Strong, Sharp |
| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Weak |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For this compound (C₁₀H₁₃NO₂), the nominal molecular weight is 179 g/mol .
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z), allowing for the unambiguous determination of the elemental formula. The calculated exact mass of the protonated molecule [M+H]⁺ is 180.1025. This high precision is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.
Fragmentation Analysis: In a mass spectrometer, the molecule can be fragmented into smaller, charged pieces. The fragmentation pattern is predictable and provides a fingerprint for the molecule's structure. Key fragmentation pathways for this compound would likely include:
Loss of the methoxy (B1213986) group (-•OCH₃) from the ester, leading to a fragment ion at m/z 148.
Cleavage of the C-C bond between the two ethyl carbons (β-cleavage), resulting in a stable iminium ion at m/z 30 ([CH₂=NH₂]⁺).
Cleavage of the bond between the aromatic ring and the ethyl group , producing a stable benzylic-type cation at m/z 149 ([M-CH₂NH₂]⁺) or a fragment corresponding to the aminoethyl side chain.
Formation of a benzoyl cation at m/z 105 through cleavage of the ester bond.
Predicted Mass Spectrometry Data for this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₃NO₂ |
| Nominal Mass | 179 u |
| Exact Mass ([M]⁺) | 179.0946 u |
| HRMS ([M+H]⁺) | 180.1025 u |
X-ray Crystallography for Precise Three-Dimensional Molecular Structure Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique could provide definitive information on bond lengths, bond angles, and the conformation of the ethylamino side chain relative to the benzene ring of this compound. However, to date, no publicly accessible crystal structure data for this compound has been reported. The acquisition of such data would require the successful growth of a single crystal of suitable quality for diffraction experiments.
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) within a pure sample. This data is used to confirm the empirical formula and, in conjunction with molecular weight data from mass spectrometry, the molecular formula. The theoretical elemental composition of this compound (C₁₀H₁₃NO₂) is a crucial benchmark for verifying the purity of a synthesized sample.
Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass | Count | Mass % |
|---|---|---|---|---|
| Carbon | C | 12.011 | 10 | 67.02% |
| Hydrogen | H | 1.008 | 13 | 7.31% |
| Nitrogen | N | 14.007 | 1 | 7.82% |
| Oxygen | O | 15.999 | 2 | 17.85% |
| Total | | | | 100.00% |
Advanced Chromatographic Separation Techniques (e.g., HPLC, GC) for Purity and Mixture Analysis
Chromatographic techniques are indispensable for separating this compound from reactants, byproducts, or other components in a mixture, as well as for assessing its purity.
High-Performance Liquid Chromatography (HPLC): HPLC is a highly versatile technique for the analysis of non-volatile compounds like this compound. A reverse-phase HPLC method would be most suitable. sielc.com In such a setup, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase, typically a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). usda.govresearchgate.net The compound's retention time under specific conditions (flow rate, mobile phase composition, and temperature) serves as an identifier, while the peak area allows for quantification.
Gas Chromatography (GC): Gas chromatography is suitable for volatile and thermally stable compounds. While this compound has a relatively high boiling point, it can be analyzed by GC, potentially after derivatization of the primary amine to increase its volatility and improve peak shape. A typical GC analysis would involve a capillary column with a polar or mid-polar stationary phase and a temperature-programmed oven to ensure efficient elution. restek.com Detection is commonly performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), the latter providing both retention time and mass spectral data for definitive identification.
Typical Chromatographic Approaches for Analysis
| Technique | Typical Stationary Phase | Typical Mobile Phase / Carrier Gas | Detection Method |
|---|---|---|---|
| HPLC | C18 (Reverse-Phase) | Acetonitrile/Water or Methanol/Water with modifiers | UV (e.g., at 254 nm), MS |
Computational Chemistry Applications in Understanding Molecular Behavior
Computational chemistry serves as an indispensable tool in the rational design and analysis of new chemical entities. By simulating molecular interactions at an atomic level, researchers can gain insights that are often difficult or impossible to obtain through experimental methods alone. For this compound, these computational approaches can illuminate its conformational preferences, its potential binding modes with biological targets, and the structural features that are likely to govern its activity.
Molecular modeling encompasses a range of techniques used to represent and manipulate the three-dimensional structures of molecules. A key application of molecular modeling is docking, which predicts the preferred orientation of a ligand when bound to a target protein. Given that phenethylamine (B48288) derivatives frequently interact with neurotransmitter transporters, a likely target for this compound is the dopamine (B1211576) transporter (DAT). nih.govnih.gov
Molecular docking studies would involve preparing a 3D model of this compound and a high-resolution crystal structure of the DAT. The compound would then be computationally "docked" into the transporter's binding sites. For instance, research on bivalent phenethylamines has identified two key binding domains within the DAT: a primary substrate site (S1) and a secondary allosteric site (S2). nih.gov A monovalent ligand like this compound would be expected to interact with the S1 site. Key interactions would likely involve the protonated amine of the ethylamine (B1201723) side chain forming hydrogen bonds with polar residues such as Asp79 in the DAT, while the phenyl ring could engage in hydrophobic interactions with residues like Tyr156. nih.gov
Following docking, molecular dynamics (MD) simulations can be employed to study the stability and dynamics of the ligand-protein complex over time. An MD simulation would treat the atoms and bonds of the system as a collection of interacting particles and solve Newton's equations of motion for them. This would provide a trajectory of the complex, revealing how the ligand and protein adjust their conformations to optimize their binding. Such simulations can confirm the stability of the binding pose predicted by docking and identify any conformational changes in the transporter induced by the ligand.
Table 1: Hypothetical Molecular Dynamics Simulation Parameters for this compound-DAT Complex
| Parameter | Value/Description |
| Force Field | AMBER or CHARMM |
| Water Model | TIP3P |
| System Size | ~150,000 atoms (including protein, ligand, water, and ions) |
| Simulation Time | 100-500 nanoseconds |
| Temperature | 310 K (physiological temperature) |
| Pressure | 1 atm |
| Ensemble | NPT (isothermal-isobaric) |
These simulations can provide valuable data on the binding free energy, the role of water molecules in the binding site, and the flexibility of different regions of the protein upon ligand binding.
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug design, aiming to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. A QSAR model can then be used to predict the activity of new, unsynthesized compounds.
To develop a QSAR model for phenethylamine derivatives including this compound, a dataset of structurally related compounds with experimentally determined biological activities (e.g., inhibition of dopamine reuptake) would be required. For each compound, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, such as its electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP).
Using statistical methods like multiple linear regression or machine learning algorithms, a mathematical equation is derived that relates a selection of these descriptors to the observed biological activity. For example, a simplified QSAR equation might look like:
log(1/IC50) = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...
Where IC50 is the half-maximal inhibitory concentration, and the coefficients (c0, c1, c2...) are determined by the regression analysis.
Table 2: Examples of Molecular Descriptors for QSAR Studies of Phenethylamine Derivatives
| Descriptor Class | Specific Descriptor | Description |
| Electronic | Partial charge on the nitrogen atom | Reflects the ability to form hydrogen bonds. |
| Dipole Moment | Indicates the overall polarity of the molecule. | |
| Steric | Molecular Weight | A basic measure of molecular size. |
| Molar Refractivity | Relates to the volume and polarizability of the molecule. | |
| Hydrophobic | LogP | The logarithm of the partition coefficient between octanol (B41247) and water, a measure of lipophilicity. |
| Topological | Wiener Index | A numerical descriptor of the molecular graph. |
Once a statistically robust and validated QSAR model is established, it can be used to predict the biological activity of this compound. This in silico prediction can help prioritize it for synthesis and further experimental testing, thereby streamlining the drug discovery process.
Environmental and Scalability Considerations in Research and Development
Development of Environmentally Benign and Sustainable Synthetic Pathways
The principles of green chemistry are central to modern synthetic route design, aiming to minimize waste, reduce energy consumption, and utilize renewable resources. For the synthesis of Methyl 3-(2-aminoethyl)benzoate, several strategies can be employed to enhance its environmental profile.
A significant area of improvement lies in the esterification step, where a carboxylic acid is reacted with methanol (B129727). Traditionally, this reaction is catalyzed by strong mineral acids like sulfuric acid, which are corrosive, difficult to recover, and generate substantial aqueous waste during neutralization. A greener alternative is the use of solid acid catalysts. Recent research has demonstrated the effectiveness of zirconium-based solid acids, particularly those supported on titanium, for the synthesis of various methyl benzoate (B1203000) compounds. mdpi.com These catalysts are advantageous as they are recoverable and can be reused multiple times, significantly reducing waste and simplifying the purification process. mdpi.com The direct condensation of benzoic acid and methanol using such metallic Lewis acids without the need for other auxiliary Brønsted acids represents a more atom-economical and environmentally friendly approach. mdpi.com
The table below outlines a comparison between traditional and more sustainable approaches to key transformations in the synthesis of a benzoate ester.
| Reaction Step | Traditional Method | Sustainable Alternative | Environmental Benefits |
| Esterification | Sulfuric acid catalyst | Reusable solid acid catalyst (e.g., Zr/Ti) mdpi.com | Reduced corrosive waste, catalyst recyclability, simplified workup. mdpi.com |
| Halogenation | Stoichiometric chlorinating agents (e.g., thionyl chloride) | Catalytic halogenation, use of less toxic reagents. | Reduced hazardous waste, improved atom economy. |
| Solvent Use | Volatile organic compounds (VOCs) | Greener solvents (e.g., water, ionic liquids), solvent-free conditions. | Reduced environmental pollution and health hazards. |
| Waste Management | End-of-pipe treatment | In-process waste reduction, recycling of byproducts. researchgate.netresearchgate.net | Lowered disposal costs, conservation of resources. |
Scalability Assessments for Large-Scale Production and Research Applications
Transitioning a synthetic route from the laboratory bench to large-scale industrial production presents a unique set of challenges. A thorough scalability assessment is crucial to ensure that the process is not only economically viable but also safe and reproducible at a larger volume.
For a multi-step synthesis, such as a potential route to this compound, each step must be individually evaluated for its scalability. For example, a process involving chloromethylation, cyanidation, and subsequent reduction, similar to the synthesis of a related compound, Methyl 3-(2-amino-2-thioxoethyl) benzoate, requires careful control of reaction parameters at each stage. researchgate.net
Key considerations for the scalability of this compound synthesis include:
Heat Transfer and Temperature Control: Exothermic reactions that are easily managed in a small flask can become hazardous on a large scale. Efficient heat exchangers and reactor designs are necessary to maintain optimal temperature control and prevent runaway reactions.
Mass Transfer and Mixing: Ensuring homogenous mixing of reactants is more challenging in large reactors. Inefficient mixing can lead to localized "hot spots," reduced yields, and the formation of impurities. The choice of reactor and agitator design is therefore critical.
Reagent Handling and Addition: The safe handling and controlled addition of large quantities of reagents, some of which may be hazardous, require specialized equipment and protocols.
Downstream Processing and Purification: The isolation and purification of the final product can be a significant bottleneck in large-scale production. Methods such as crystallization, distillation, and chromatography must be optimized for efficiency and throughput. For instance, an improved process for a related compound involved a filtrate circulation process to increase yield and reduce waste. researchgate.net
The following table summarizes key parameters that need to be assessed when scaling up the synthesis of a chemical intermediate like this compound.
| Scalability Parameter | Laboratory-Scale Considerations | Large-Scale Production Challenges | Mitigation Strategies |
| Reaction Kinetics | Primarily focused on yield and purity. | Impact of mass and heat transfer on reaction rate and selectivity. | Detailed kinetic modeling, pilot plant studies. |
| Thermodynamics | Heat dissipation is generally straightforward. | Potential for thermal runaway in exothermic steps. | Advanced cooling systems, careful control of addition rates. |
| Phase Behavior | Solid precipitation or phase separation easily observed. | Clogging of pipes, inefficient separation. | Engineering solutions for solid handling and phase separation. |
| Byproduct Formation | Often minor and easily removed by chromatography. | Accumulation can affect product quality and process efficiency. | Process optimization to minimize byproducts, development of efficient purification methods. |
Q & A
Basic Research Questions
Q. What are effective synthetic strategies for Methyl 3-(2-aminoethyl)benzoate?
- Methodology : A common approach involves alkylation of methyl benzoate derivatives. For example, bromomethyl intermediates (e.g., methyl 3-(bromomethyl)benzoate) can undergo nucleophilic substitution with ethylenediamine or protected amine groups . Multi-step protocols, such as those using coupling agents (e.g., DIPEA) under controlled temperatures (35°C), are also employed for introducing aminoethyl functionalities . Post-synthetic steps may include deprotection (e.g., removal of benzyl or tert-butoxycarbonyl groups) to yield the free amine.
Q. What analytical techniques are critical for characterizing this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Confirms structural integrity, including ester and aminoethyl groups (¹H/¹³C NMR) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., via ESI-MS or HRMS) .
- HPLC : Assesses purity (>95% is typical for research-grade compounds) .
- NIST Chemistry WebBook : Provides reference spectroscopic data (e.g., IR, UV-Vis) for cross-verification .
Q. What stability considerations are relevant for storing this compound?
- Methodology : The ester group is prone to hydrolysis under acidic/basic conditions. Store in anhydrous environments (desiccators) at 2–8°C. Stability can be monitored via periodic HPLC analysis to detect degradation products (e.g., free benzoic acid derivatives) .
Advanced Research Questions
Q. How do structural modifications of the aminoethyl group influence pharmacological activity?
- Methodology :
- Structure-Activity Relationship (SAR) : Replace the aminoethyl group with halogenated (e.g., chloroethyl) or hydroxylated analogs to evaluate changes in bioactivity. For example, chlorinated derivatives (e.g., methyl 3-(2-chloroethyl)benzoate) may exhibit enhanced antimicrobial potency due to increased electrophilicity .
- Biological Assays : Test modified compounds against fungal (e.g., Candida albicans) or bacterial strains, comparing IC₅₀ values to establish SAR trends .
Q. How can discrepancies in reported pharmacological data be resolved?
- Methodology :
- Purity Verification : Re-analyze compounds using HPLC/MS to rule out impurities affecting bioassay results .
- Standardized Assay Conditions : Reproduce experiments under controlled parameters (e.g., pH, temperature, cell lines) to minimize variability .
- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., ethyl 2-(aminomethyl)benzoate) to identify trends or outliers .
Q. What computational methods are used to predict interactions of this compound with biological targets?
- Methodology :
- Density Functional Theory (DFT) : Optimize molecular geometry and calculate electrostatic potential maps to identify reactive sites .
- Molecular Docking : Simulate binding affinities with target proteins (e.g., HIV-1 fusion inhibitors) using software like AutoDock Vina .
- ADMET Prediction : Utilize tools like SwissADME to forecast pharmacokinetic properties (e.g., logP, solubility) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
